molecular formula C12H11ClN2O B1374390 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one CAS No. 1331936-68-5

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one

Cat. No.: B1374390
CAS No.: 1331936-68-5
M. Wt: 234.68 g/mol
InChI Key: YSPDXNKLMDXYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a chemical compound used for pharmaceutical testing . It is also known as GDC93668 with the CAS Number 1331936-68-5 .

Relevant Papers There are several papers related to this compound and its derivatives. For instance, a paper titled “Synthesis of indole derivatives as prevalent moieties present in selected alkaloids” discusses the synthesis of indole derivatives, which are important types of molecules in cell biology . Another paper titled “Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors” discusses the synthesis of novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino [4,5- b ]quinoline derivatives . These papers may provide valuable insights into the synthesis and potential applications of this compound and its derivatives.

Scientific Research Applications

Synthesis of Azepinoindole Derivatives

Several studies have focused on the synthesis of azepinoindole derivatives. For instance, Safieh et al. (2001) described the synthesis of pyrazole-fused azepino[5,4,3-cd]indoles, achieved through regioselective cyclization under Bischler-Napieralski reaction conditions (Safieh et al., 2001). Similarly, Glushkov et al. (1970) investigated the opening of the azepine ring in tetrahydroazepino[3,4-b]indoles during alkylation (Glushkov et al., 1970).

Development of Azepinoindole Analogues

Research by Moosa et al. (2002) focused on the interaction of indolylzinc chloride with nitrothiophene, leading to the synthesis of thiophene-fused azepino[5,4,3-cd]indoles (Moosa et al., 2002). Marais et al. (1990) explored the sodium dichloroisocyanurate oxidation of tetrahydroacridinone, yielding azepino[1,2-a]indoles (Marais et al., 1990).

Catalytic Processes Involving Azepinoindoles

Bo Lang et al. (2017) demonstrated the rhodium-catalyzed cycloadditions between diazoindolin-imines and dienes to construct azepino[2,3-b]indoles (Bo Lang et al., 2017). Also, Nguyen et al. (1990) synthesized antitumor agents by transforming compounds through phosphorus oxychloride, yielding chloro-pyrido-benzo-indoles (Nguyen et al., 1990).

Biochemical Analysis

Biochemical Properties

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is essential for its biological activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, altering its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are essential for its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with its target biomolecules and exert its biological effects .

Properties

IUPAC Name

9-chloro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDXNKLMDXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Reactant of Route 3
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Reactant of Route 4
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Reactant of Route 5
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Reactant of Route 6
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.